2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE
Overview
Description
2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE is a complex organic compound characterized by the presence of fluorophenoxy and indazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 4-fluorophenoxyacetic acid: This can be achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base.
Acylation of indazole: The indazole ring is acylated using 4-fluorophenoxyacetyl chloride under basic conditions to form the intermediate.
Coupling reaction: The final step involves coupling the acylated indazole with 4-fluorophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(4-FLUOROPHENOXY)ACETYL)HYDRAZONO)METHYL)PHENYL 4-PROPOXYBENZOATE
- 4-((2-(2-(4-FLUOROPHENOXY)ACETYL)HYDRAZONO)METHYL)PHENYL 4-ETHOXYBENZOATE
- Acetyl chloride, 2-(4-fluorophenoxy)-
Uniqueness
Compared to similar compounds, 2-(4-FLUOROPHENOXY)-N~1~-{1-[2-(4-FLUOROPHENOXY)ACETYL]-1H-INDAZOL-6-YL}ACETAMIDE stands out due to its unique combination of fluorophenoxy and indazole groups
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[2-(4-fluorophenoxy)acetyl]indazol-6-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c24-16-2-7-19(8-3-16)31-13-22(29)27-18-6-1-15-12-26-28(21(15)11-18)23(30)14-32-20-9-4-17(25)5-10-20/h1-12H,13-14H2,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHGASBQSPBBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)C=NN3C(=O)COC4=CC=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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